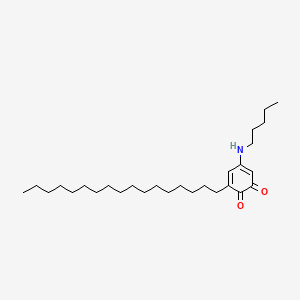
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- is a complex organic compound with a unique structure that includes a cyclohexadiene ring substituted with heptadecyl and pentylamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, amines, and catalysts to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione to diols.
Substitution: The heptadecyl and pentylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines, along with catalysts, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexadiene derivatives, quinones, and diols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Cyclohexadiene-1,2-dione, 3,5-bis(1,1-dimethylethyl)-: Similar structure but different substituents.
1,3-Cyclohexanedione, 5,5-dimethyl-: Another cyclohexadiene derivative with different functional groups.
Uniqueness
3,5-Cyclohexadiene-1,2-dione, 3-heptadecyl-5-(pentylamino)- is unique due to its specific heptadecyl and pentylamino substitutions, which confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
75776-35-1 |
|---|---|
Formule moléculaire |
C28H49NO2 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
3-heptadecyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C28H49NO2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-25-23-26(24-27(30)28(25)31)29-22-20-6-4-2/h23-24,29H,3-22H2,1-2H3 |
Clé InChI |
HSVBBCAOVOWXMK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC1=CC(=CC(=O)C1=O)NCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



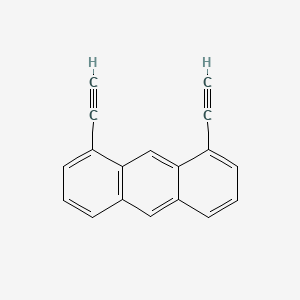
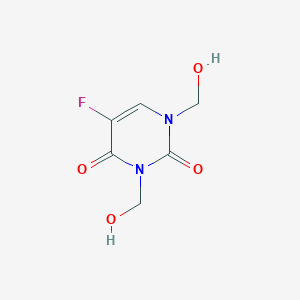


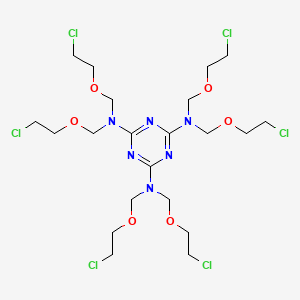
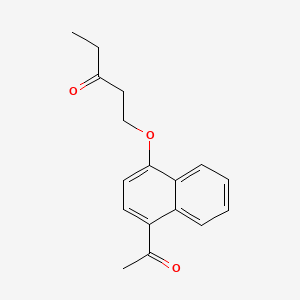
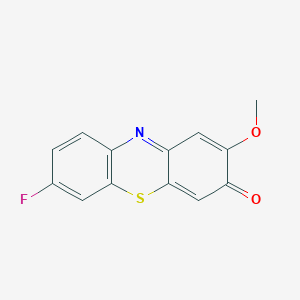

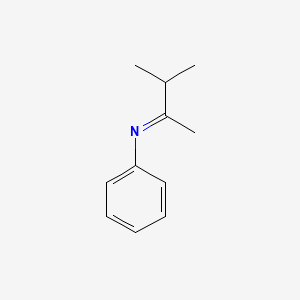
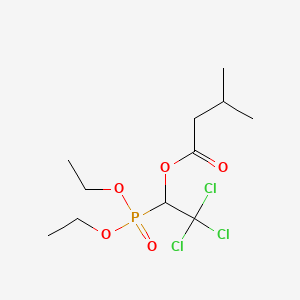
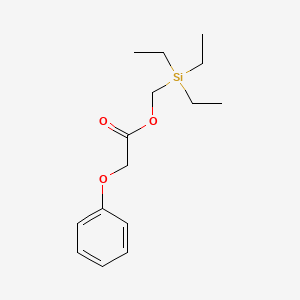
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
![2,5-Bis[4-(hexyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B14451132.png)
